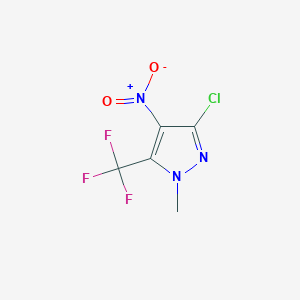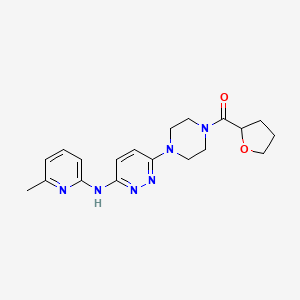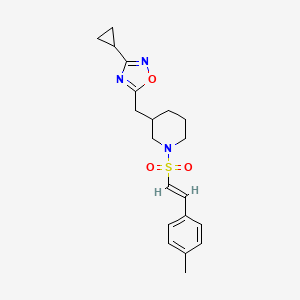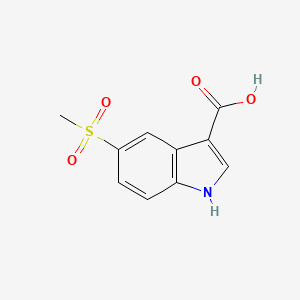
3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 161038-58-0 . It has a molecular weight of 229.55 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C5H3ClF3N3O2/c1-11-3 (5 (7,8)9)2 (12 (13)14)4 (6)10-11/h1H3" . The InChI key is "FLHJFSYGFJOUGD-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 62-66 degrees Celsius . It has a molecular formula of C5H3ClF3N3O2 .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of pyrazole derivatives, including those similar to 3-Chloro-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, involves various methodologies that highlight the compound's versatility and potential for modification. For instance, the unexpected cyclization of phenylhydrazono chromen-2-ones under oxidative conditions demonstrates the reactivity of pyrazole derivatives and their structural diversity. This process, facilitated by copper acetate as a catalyst, yields chromeno[4,3-c]pyrazol-4-ones, showcasing the intricate molecular structures attainable with pyrazole derivatives (Padilla-Martínez et al., 2011).
Reactivity and Comparison
The reactivity of pyrazole compounds, including nitration reactions and reactions with various nucleophiles, is a significant area of study. Research on 3,4,5-Trinitro-1H-pyrazole and its derivatives demonstrates their reactivity towards ammonia, aliphatic amines, and other nucleophiles, resulting in the selective substitution of nitro groups. This selective reactivity is crucial for developing novel compounds with potential applications in energetic materials and other fields (Dalinger et al., 2013).
Chemical Shifts and Spectroscopic Data
Spectroscopic analysis, such as 13C NMR, provides essential insights into the electronic environment and structural characteristics of pyrazole derivatives. The comprehensive data on various substituents, including nitro, chloro, and methyl groups, inform on the electronic effects and structural implications of these modifications, which is crucial for designing compounds with tailored properties (Cabildo et al., 1984).
Herbicidal Activity
Pyrazole derivatives also exhibit significant potential in agricultural applications, particularly as herbicides. The inhibition of protoporphyrinogen oxidase (Protox) by pyrazole phenyl ether herbicides underscores the functional versatility of these compounds. The correlation between herbicidal activity and the accumulation of porphyrins in plant tissues highlights the potential of pyrazole derivatives in developing new herbicides (Sherman et al., 1991).
Anti-inflammatory, Analgesic, and Antipyretic Activities
The pharmacological potential of pyrazole derivatives extends to anti-inflammatory, analgesic, and antipyretic activities. The synthesis of 1,3,5-trisubstituted pyrazole derivatives and their evaluation in animal models demonstrate significant protective effects against inflammation, nociception, and hyperthermia. These findings open avenues for the development of new therapeutic agents based on pyrazole scaffolding (Padmini & Kamal, 2019).
properties
IUPAC Name |
3-chloro-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3O2/c1-11-3(5(7,8)9)2(12(13)14)4(6)10-11/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJFSYGFJOUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)

![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)


![(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2451853.png)
![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)
![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)